molecular formula C18H16BrN3 B12560569 6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine CAS No. 184580-64-1

6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine

Cat. No.: B12560569
CAS No.: 184580-64-1
M. Wt: 354.2 g/mol
InChI Key: JBMHRRARCNJGFK-UHFFFAOYSA-N
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Description

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromopyridine moiety and a bipyridine structure, which makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine typically involves the reaction of 6-bromopyridine with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include coordination with transition metals and activation of substrates for subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarboxaldehyde
  • (6-Bromo-pyridin-2-yl)methanol
  • 2-(6-Bromopyridin-2-yl)acetic acid ethyl ester

Uniqueness

6-[2-(6-Bromopyridin-2-yl)ethyl]-6’-methyl-2,2’-bipyridine is unique due to its bipyridine structure combined with a bromopyridine moiety. This combination enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .

Properties

CAS No.

184580-64-1

Molecular Formula

C18H16BrN3

Molecular Weight

354.2 g/mol

IUPAC Name

2-bromo-6-[2-[6-(6-methylpyridin-2-yl)pyridin-2-yl]ethyl]pyridine

InChI

InChI=1S/C18H16BrN3/c1-13-5-2-8-16(20-13)17-9-3-6-14(21-17)11-12-15-7-4-10-18(19)22-15/h2-10H,11-12H2,1H3

InChI Key

JBMHRRARCNJGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)Br

Origin of Product

United States

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